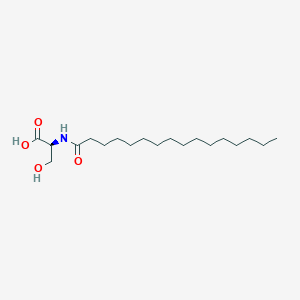
N-Hexadecanoyl-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecanoyl-serine is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. These compounds are characterized by the acylation of the alpha amino group of L-serine with a long-chain fatty acid, in this case, hexadecanoic acid (palmitic acid). This compound is considered a fatty amide and is known for its biocompatibility and low toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Hexadecanoyl-serine can be synthesized through various methods. One common approach involves the reaction of hexadecanoyl chloride with L-serine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve enzymatic methods using lipases. This approach is eco-friendly and highly selective, although it may have limitations such as low conversion rates and long reaction times. Another method involves the use of mixed acid anhydrides to react with amino acids, providing a simple and convenient process for preparing N-acyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: N-Hexadecanoyl-serine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chain, leading to the formation of hydroperoxides and other oxidized derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, alcohols, and ketones.
Reduction: Amines and alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
N-Hexadecanoyl-serine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension and form micelles.
Biology: Its biocompatibility makes it suitable for use in biological studies, particularly in the formation of vesicles and bilayers.
Mécanisme D'action
The mechanism of action of N-Hexadecanoyl-serine involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved are primarily related to its surfactant properties and its ability to modulate membrane dynamics .
Comparaison Avec Des Composés Similaires
- N-Octadecanoyl-serine
- N-Dodecanoyl-serine
- N-Tetradecanoyl-serine
Propriétés
Numéro CAS |
16417-38-2 |
|---|---|
Formule moléculaire |
C19H37NO4 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-(hexadecanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24) |
Clé InChI |
BFVRFWIQTACAPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Key on ui other cas no. |
16417-38-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















